INCB-057643

描述

INCB-057643 is an oral, small-molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are a class of epigenetic readers that regulate the expression of proteins involved in oncogenesis, such as B-cell lymphoma-2, c-Myc, and nuclear factor kappa B (NF-κB). This compound has been evaluated in clinical trials for its potential to treat advanced malignancies, including myelofibrosis and myelodysplastic syndromes .

科学研究应用

INCB-057643 has been extensively studied for its potential applications in scientific research, particularly in the fields of oncology and hematology. The compound has shown promising results in preclinical and clinical studies for the treatment of myelofibrosis, myelodysplastic syndromes, and other hematologic malignancies. It has been evaluated both as a monotherapy and in combination with other therapeutic agents, such as the Janus kinase inhibitor ruxolitinib .

作用机制

- These BET proteins play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones, thereby influencing chromatin remodeling and transcriptional activation .

- Additionally, BET inhibition combined with Janus kinase (JAK) inhibitors like ruxolitinib has demonstrated decreased inflammation and reduced disease burden in MF models .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

生化分析

Biochemical Properties

INCB-057643 interacts with BET proteins, a class of epigenetic readers that regulate the expression of proteins implicated in oncogenesis of hematologic malignancies . It has shown to inhibit the activity of BET proteins, leading to changes in gene expression and cellular functions .

Cellular Effects

This compound has demonstrated significant anti-proliferative activity in various cancer cell lines . It has been observed to induce apoptosis and inhibit cell viability in Diffuse Large B-Cell Lymphoma (DLBCL) cells regardless of their MYC/BCL2/TP53 status .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of BET proteins, which disrupts their interaction with acetylated histones, leading to altered gene expression . This results in the suppression of oncogenic processes regulated by transcription factors such as B-cell lymphoma-2, c-Myc, and nuclear factor kappa B .

Temporal Effects in Laboratory Settings

The effects of this compound have been evaluated over time in laboratory settings. It has shown to be generally well-tolerated and demonstrated preliminary efficacy in patients with advanced malignancies when administered as monotherapy or in combination with the Janus kinase inhibitor ruxolitinib .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models of Myeloproliferative Neoplasms (MPNs). In combination with ruxolitinib, it resulted in decreased inflammation and reduced disease burden .

Metabolic Pathways

Its mechanism of action suggests it may influence pathways regulated by BET proteins, which include various oncogenic processes .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with BET proteins to modulate gene expression .

准备方法

The synthesis of INCB-057643 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions that ensure the formation of the desired molecular structure with high purity and yield .

化学反应分析

INCB-057643 undergoes various chemical reactions, primarily involving its interaction with BET proteins. The compound is designed to inhibit the binding of BET proteins to acetylated lysine residues on histone tails, thereby modulating gene expression. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations .

相似化合物的比较

INCB-057643 is part of a class of BET inhibitors that includes other compounds such as JQ1, OTX015, and CPI-0610. Compared to these similar compounds, this compound has demonstrated a favorable pharmacokinetic profile and encouraging clinical activity in patients with advanced malignancies. Its unique molecular structure and binding affinity to BET proteins contribute to its distinct therapeutic potential .

References

属性

IUPAC Name |

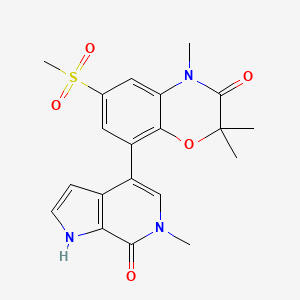

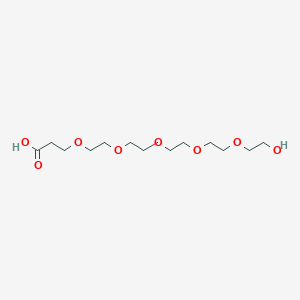

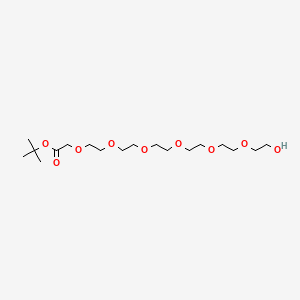

2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-20(2)19(25)23(4)15-9-11(29(5,26)27)8-13(17(15)28-20)14-10-22(3)18(24)16-12(14)6-7-21-16/h6-10,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSAMEOETVNDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820889-23-3 | |

| Record name | INCB-057643 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820889233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB-057643 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INCB-057643 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TZD0JEBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

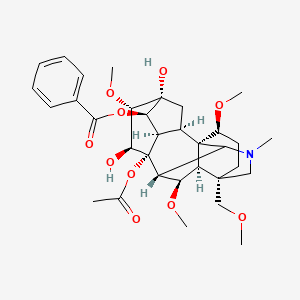

![3-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N'-[3-butan-2-yl-13-carbamoyl-9-[hydroxy-(4-hydroxyphenyl)methyl]-6-(1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]-2-hydroxybutanediamide](/img/structure/B608024.png)